Hexanedioyl cyanide

Description

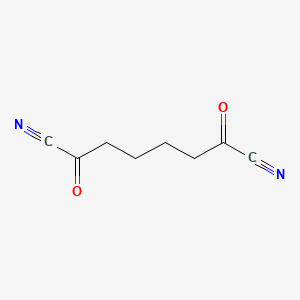

Structurally, it is represented as NC-(CH₂)₄-CN. This aliphatic dinitrile is less commonly referenced in the provided evidence compared to simpler cyanides like sodium cyanide (NaCN) or hydrogen cyanide (HCN). Handling precautions for cyanide compounds, as outlined in , would apply, requiring designated work areas, emergency protocols, and antidote kits .

Properties

CAS No. |

80317-75-5 |

|---|---|

Molecular Formula |

C8H8N2O2 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

hexanedioyl dicyanide |

InChI |

InChI=1S/C8H8N2O2/c9-5-7(11)3-1-2-4-8(12)6-10/h1-4H2 |

InChI Key |

GMWJWHSWXXYTTA-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC(=O)C#N)CC(=O)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexanedioyl cyanide can be synthesized through several methods:

Hydrocyanation of Butadiene: This is the most common industrial method. Butadiene reacts with hydrogen cyanide in the presence of a nickel catalyst to form this compound.

Electrochemical Reduction of Glutaronitrile: Another method involves the electrochemical reduction of glutaronitrile in the presence of a suitable catalyst.

Industrial Production Methods: The hydrocyanation of butadiene is the primary industrial method. This process involves:

- Reacting butadiene with hydrogen cyanide in the presence of a nickel catalyst.

- The reaction is typically carried out at elevated temperatures and pressures to ensure high yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Hexanedioyl cyanide undergoes several types of chemical reactions:

Hydrolysis: It can be hydrolyzed to adipic acid, which is another precursor for nylon production.

Reduction: It can be reduced to hexamethylenediamine, another important intermediate in nylon-6,6 production.

Polymerization: It can undergo polymerization reactions to form polyamides.

Common Reagents and Conditions:

Hydrolysis: Typically involves the use of water and an acid or base catalyst.

Reduction: Commonly uses hydrogen gas in the presence of a metal catalyst such as nickel or palladium.

Polymerization: Requires specific catalysts and conditions depending on the desired polymer.

Major Products Formed:

Adipic Acid: Formed through hydrolysis.

Hexamethylenediamine: Formed through reduction.

Nylon-6,6: Formed through polymerization with hexamethylenediamine.

Scientific Research Applications

Hexanedioyl cyanide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its potential effects on biological systems, particularly in the context of its toxicity and metabolic pathways.

Medicine: Investigated for its potential use in drug synthesis and as a building block for pharmaceuticals.

Industry: Primarily used in the production of nylon-6,6, which is used in textiles, automotive parts, and various consumer goods.

Mechanism of Action

Hexanedioyl cyanide exerts its effects primarily through its chemical reactivity. It can undergo hydrolysis, reduction, and polymerization reactions, which are essential for its role in nylon production. The compound’s molecular targets and pathways involve its interaction with catalysts and reagents that facilitate these reactions.

Comparison with Similar Compounds

Key Comparisons:

- Toxicity : this compound’s toxicity is expected to be lower than NaCN or HCN due to its stability as a dinitrile. Shorter-chain nitriles (e.g., HCN) release cyanide ions more readily, causing acute toxicity . Adiponitrile, a similar dinitrile, has a higher LD50, suggesting this compound may follow this trend .

- Regulatory Handling: Like NaCN, this compound would require SOPs for storage and handling, as per .

- Industrial Use : Unlike NaCN (widely used in gold leaching ) or adiponitrile (nylon precursor), this compound’s applications are less documented but could involve niche organic synthesis.

Market and Regulatory Dynamics

- Sodium Cyanide Dominance: The sodium cyanide market () is driven by gold mining, with a well-established supply chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.